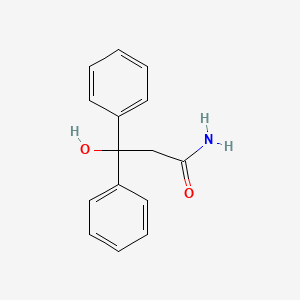

3-hydroxy-3,3-diphenylpropanamide

説明

3-Hydroxy-3,3-diphenylpropanamide is a substituted propanamide derivative characterized by two phenyl groups and a hydroxyl group at the β-carbon. This structure confers unique physicochemical properties, including hydrogen-bonding capacity from the hydroxyl group and aromatic π-π interactions from the phenyl rings. The amide derivative likely shares similar binding interactions but may differ in metabolic stability and bioavailability due to the replacement of the carboxylic acid with an amide group.

特性

IUPAC Name |

3-hydroxy-3,3-diphenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c16-14(17)11-15(18,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,18H,11H2,(H2,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOSAWBDBYBHAQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)N)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60200009 | |

| Record name | Hydracrylamide, 3,3-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52042-99-6 | |

| Record name | beta-Hydroxy-beta-phenylbenzenepropanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052042996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Diphenylhydracrylamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydracrylamide, 3,3-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-HYDROXY-.BETA.-PHENYLBENZENEPROPANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CT586M0PZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Reaction Mechanism and Conditions

The synthesis begins with cinnamonitrile (3-phenylacrylonitrile) and benzene under Friedel-Crafts conditions. Anhydrous aluminum chloride (AlCl₃) catalyzes the electrophilic aromatic substitution, yielding 3,3-diphenylpropionitrile. Key parameters include:

Catalytic Hydrogenation to Primary Amine

The nitrile intermediate undergoes hydrogenation to 3,3-diphenylpropylamine using transition metal catalysts:

Hydroxyamidation via Schiff Base Formation

The primary amine is converted to the target amide through a Schiff base intermediate:

-

Schiff Base Synthesis : Reacting 3,3-diphenylpropylamine with formaldehyde in toluene under reflux.

-

Methylation : Treating the Schiff base with methyl iodide to form a quaternary ammonium salt.

-

Hydrolysis : Acidic hydrolysis (H₂SO₄) followed by neutralization yields this compound.

Table 1: Optimization of Friedel-Crafts Pathway

| Step | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Friedel-Crafts | AlCl₃ | 80–110 | 95–98 |

| Hydrogenation | Ni/SiO₂ | 100 | 91–95 |

| Hydroxyamidation | HCHO, MeI | 80–90 | 85–92 |

A novel approach using ruthenium catalysts enables direct synthesis of β-hydroxyamides from aldehydes and acrylamides. While the cited study focuses on monosubstituted derivatives, the methodology is adaptable to diphenyl systems.

Reaction Design

Key Advantages

Limitations

-

Scalability : Batch processing in sealed tubes limits industrial application.

-

Catalyst Cost : Ruthenium-based systems are less economical than nickel or palladium.

Hydroxyamidation of Diphenylpropanal Intermediates

This two-step method involves synthesizing 3,3-diphenylpropanal followed by hydroxyamidation.

Aldol Condensation

-

Reactants : Benzaldehyde and propanal in basic conditions (NaOH/EtOH).

-

Product : 3,3-Diphenylpropanal (70–75% yield).

Hydroxyamidation with Ammonia

-

Conditions : Reacting diphenylpropanal with ammonium hydroxide under acidic catalysis (H₂SO₄).

-

Mechanism : Nucleophilic attack by ammonia on the carbonyl, followed by dehydration and hydroxylation.

-

Yield : 65–70% after recrystallization.

Table 2: Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Friedel-Crafts | 85–92 | High | Moderate |

| Ruthenium-Catalyzed | 70–85 | Low | Low |

| Aldol-Hydroxyamidation | 65–70 | Moderate | High |

Industrial-Scale Considerations

Continuous Flow Reactors

Modern adaptations of the Friedel-Crafts pathway employ continuous flow systems to enhance:

-

Safety : Reduced exposure to AlCl₃ fumes.

-

Efficiency : 20–30% higher throughput compared to batch reactors.

化学反応の分析

Types of Reactions

3-Hydroxy-3,3-diphenylpropanamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-oxo-3,3-diphenylpropanamide.

Reduction: The compound can be reduced to form 3-amino-3,3-diphenylpropanamide.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

Oxidation: 3-Oxo-3,3-diphenylpropanamide

Reduction: 3-Amino-3,3-diphenylpropanamide

Substitution: Various substituted derivatives depending on the reagents used

科学的研究の応用

Medicinal Chemistry

a. Anthelmintic Activity

Research has demonstrated that derivatives of diphenylpropanamides exhibit notable anthelmintic properties. A study published in 2019 detailed the synthesis of several derivatives and their evaluation against helminthic infections. The findings indicated that certain compounds showed efficacy comparable to standard treatments like albendazole, suggesting potential for development as new anthelmintics .

b. Antibacterial and Antifungal Properties

The antibacterial and antifungal activities of diphenylpropanamide derivatives have also been investigated. In vitro studies revealed that these compounds can inhibit the growth of various bacterial strains and fungi, making them candidates for further pharmaceutical development .

Organic Synthesis

a. Key Intermediate in Drug Synthesis

3-Hydroxy-3,3-diphenylpropanamide serves as a crucial intermediate in the synthesis of more complex pharmaceutical compounds. For instance, it is involved in the preparation of Ambrisentan, a drug used for treating pulmonary arterial hypertension (PAH). The synthetic route includes several steps where this compound acts as a precursor .

b. Synthesis of Novel Compounds

The compound is also utilized in the synthesis of novel organic materials and polymers. Its structural properties allow it to act as a building block for creating new materials with specific functionalities, particularly in the field of organic electronics and photonics.

Material Sciences

a. Polymer Chemistry

In polymer chemistry, this compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research indicates that polymers modified with this compound exhibit improved performance characteristics suitable for various industrial applications.

b. Coatings and Adhesives

The compound's chemical properties make it suitable for developing advanced coatings and adhesives with enhanced durability and resistance to environmental factors. Studies have shown that incorporating diphenylpropanamide derivatives into formulations can lead to improved adhesion and longevity of coatings .

Data Tables

Case Studies

- Synthesis of Ambrisentan

- Anthelmintic Activity Evaluation

作用機序

The mechanism of action of 3-hydroxy-3,3-diphenylpropanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play a crucial role in its binding affinity and reactivity with enzymes and receptors. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

類似化合物との比較

Structural and Functional Group Variations

3-Oxo-N,3-diphenylpropanamide

- Structure : Features a ketone (oxo) group at the β-position instead of a hydroxyl.

- Synthesis: Prepared via condensation of ethyl benzoylacetate with aniline, followed by reactions with malononitrile or ethyl cyanoacetate to form dihydropyridine derivatives .

2-Fluoro-3-oxo-N,3-diphenylpropanamide

- Structure : Incorporates a fluorine atom at the α-position and a ketone group at the β-position.

- Synthesis : Derived from α-fluoro-β-ketoamide precursors via deacylation reactions .

- Applications : Used in olefination reactions to generate fluorinated α,β-unsaturated ketones and amides.

- Key Difference : Fluorine enhances metabolic stability and electron-withdrawing effects, which may improve binding to hydrophobic enzyme pockets.

3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide

- Structure : Replaces one phenyl group with a thiophene ring and includes an N-methyl amide.

- Applications : A reference standard in pharmaceutical quality control, adhering to USP/EMA guidelines .

2-Amino-N,3-diphenylpropanamide Hydrochloride

- Structure: Substitutes the hydroxyl group with an amino group.

- Applications : Medical intermediate for drug synthesis, acting as a chemical building block .

- Key Difference: The amino group introduces basicity and hydrogen-bond donor capacity, which may influence pharmacokinetics and target selectivity.

Pharmacological Activity Comparison

生物活性

3-Hydroxy-3,3-diphenylpropanamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores the biological effects of this compound, including its antibacterial, antifungal, and anthelmintic properties, along with its mechanisms of action and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxyl group attached to a propanamide backbone with two phenyl substituents. This structure allows for various chemical modifications and interactions with biological targets.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. In a study evaluating several synthesized derivatives, compounds IV, VII, and VIII demonstrated maximum activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa at concentrations of 50 µg/mL, outperforming standard antibiotics like ciprofloxacin .

Antifungal Activity

The same derivatives also showed promising antifungal activity against pathogens like Candida albicans and Aspergillus niger. The compounds were tested using the cup plate method, revealing effective inhibition at 50 µg/mL compared to the standard antifungal drug griseofulvin .

Anthelmintic Activity

In terms of anthelmintic activity, specific derivatives of this compound were evaluated against housefly worms and earthworms. The results indicated that compounds VII and VIII exhibited superior anthelmintic effects compared to albendazole at doses of 50 and 100 mg/mL .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Interaction : The compound can bind to specific enzymes, inhibiting their activity or altering their function. This is particularly relevant in antibacterial mechanisms where enzyme inhibition can disrupt bacterial metabolism.

- Receptor Modulation : It interacts with various receptors, potentially modulating signaling pathways that lead to cellular responses such as apoptosis in cancer cells or inhibition of microbial growth .

- Gene Expression Alteration : The compound may influence gene expression related to antimicrobial resistance or other biological processes through epigenetic modifications or direct binding to DNA/RNA .

Study on Antimicrobial Properties

A comprehensive study synthesized several analogs of this compound and assessed their antimicrobial properties. The results highlighted that the introduction of amino acid moieties significantly enhanced both antibacterial and antifungal activities. For instance, derivatives VII and VIII were particularly noted for their effective inhibition against tested pathogens .

Research on RORγ Inhibition

Another notable investigation focused on the compound's ability to inhibit retinoic acid receptor-related orphan receptor gamma (RORγ), which plays a crucial role in immune response regulation. The most potent derivative exhibited an IC50 value of 3.3 µM in RORγ assays while showing minimal activity against other nuclear receptors, indicating its selective action .

Data Summary

| Activity | Tested Compounds | Target Organisms | Standard Comparison | Effective Concentration |

|---|---|---|---|---|

| Antibacterial | IV, VII, VIII | E. coli, P. aeruginosa | Ciprofloxacin | 50 µg/mL |

| Antifungal | IV, VII, VIII | C. albicans, A. niger | Griseofulvin | 50 µg/mL |

| Anthelmintic | VII, VIII | Housefly worms, Earthworms | Albendazole | 50-100 mg/mL |

Q & A

What analytical techniques are recommended for confirming the structural integrity and purity of 3-hydroxy-3,3-diphenylpropanamide in synthetic chemistry research?

Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are critical for structural confirmation and purity assessment.

- NMR : Use H and C NMR to verify the presence of the hydroxy, diphenyl, and propanamide groups. Compare experimental chemical shifts with computational predictions (e.g., density functional theory) to resolve discrepancies .

- HPLC : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Optimize mobile phases (e.g., acetonitrile/water gradients) to separate byproducts .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

What synthetic routes are effective for laboratory-scale preparation of this compound?

Answer:

Multi-step synthesis via nucleophilic acyl substitution or condensation reactions is common:

- Step 1 : React diphenylketone with a nitrile source (e.g., cyanide) to form 3-hydroxy-3,3-diphenylpropanenitrile .

- Step 2 : Hydrolyze the nitrile to the corresponding amide using acidic or basic conditions (e.g., HSO/HO or NaOH/HO) .

- Key Reagents : Use dimethylformamide (DMF) or dichloromethane (DCM) as solvents for optimal solubility .

How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Answer:

Critical parameters include solvent choice, temperature, and catalyst selection:

| Parameter | Optimized Condition | Impact |

|---|---|---|

| Solvent | DMF or DCM | Enhances reactant solubility |

| Temperature | 50–80°C | Balances reaction rate and side reactions |

| Catalyst | Triethylamine (for acid scavenging) | Reduces byproduct formation |

Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry iteratively.

What strategies resolve discrepancies between computational predictions and experimental NMR data?

Answer:

- Cross-Validation : Compare experimental H/C NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software). Adjust computational models for solvent effects .

- Isotopic Labeling : Use deuterated solvents to eliminate solvent peak interference.

- Dynamic Effects : Account for conformational flexibility via molecular dynamics simulations .

How can comparative structural analysis with analogs inform derivative design?

Answer:

Compare this compound with analogs like 3-oxo-N,3-diphenylpropanamide :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro) to the phenyl rings to enhance hydrogen bonding with biological targets.

- Biological Activity : Test derivatives in enzyme inhibition assays (e.g., cyclooxygenase for anti-inflammatory activity) .

What mechanistic insights arise from studying multi-component reactions involving this compound?

Answer:

In reactions with benzaldehyde and 3-oxo-N,3-diphenylpropanamide, the compound forms tetrahydrochromene derivatives via Knoevenagel condensation and cyclization .

- Key Insight : The hydroxy group acts as a hydrogen-bond donor, facilitating intermediate stabilization.

- Applications : Such reactions are useful for generating libraries of bioactive heterocycles.

What solvent systems are optimal for chromatographic purification?

Answer:

- Normal-Phase Chromatography : Use ethyl acetate/hexane (3:7) for polar impurities.

- Reverse-Phase HPLC : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid improves peak resolution .

How should stability studies be designed for this compound under varying storage conditions?

Answer:

- Conditions : Test degradation under light (UV-Vis exposure), humidity (40–80% RH), and temperature (4°C, 25°C, 40°C).

- Analytics : Monitor via HPLC for decomposition products (e.g., hydrolyzed carboxylic acid) .

- Recommendation : Store in amber vials at –20°C under inert gas (N) to prevent oxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。